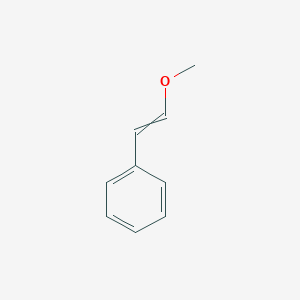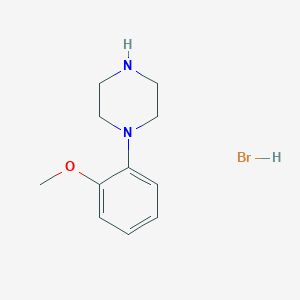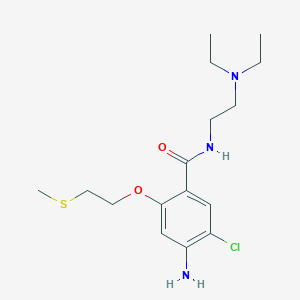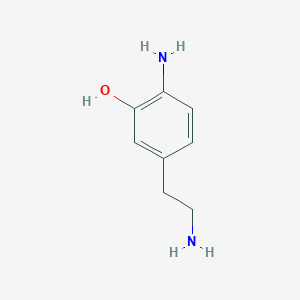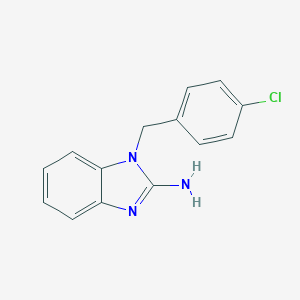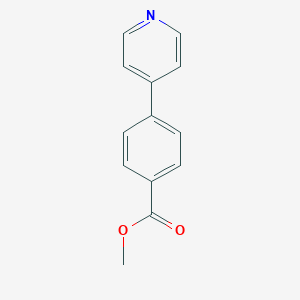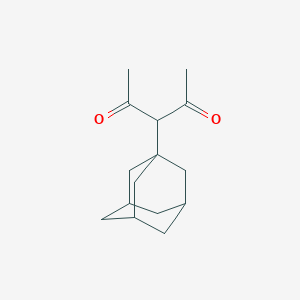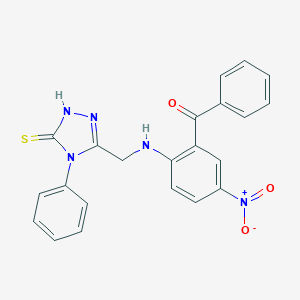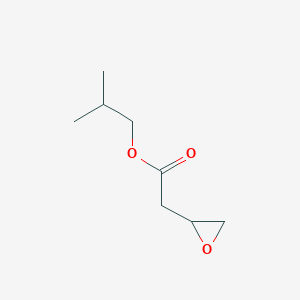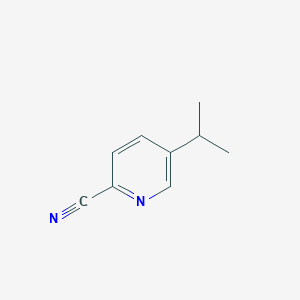
5-Isopropylpicolinonitrile
Übersicht
Beschreibung
5-Isopropylpicolinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Identification of APB Phenyl Ring Positional Isomers
5-(2-Aminopropyl)benzofuran (5-APB), a research chemical, has been examined for its stimulant and entactogenic effects. Research conducted on its positional isomers, including 4-, 5-, 6-, and 7-APBs, has involved the synthesis and separation of these isomers. This work is essential for accurately identifying the chemical constituents in products from online vendors of 'research chemicals' (Stańczuk et al., 2013).
Biological Cell Detachment from Poly(N-isopropyl acrylamide)
Poly(N-isopropyl acrylamide) (pNIPAM) has gained popularity in bioengineering for the nondestructive release of biological cells and proteins. Applications include the study of extracellular matrix (ECM), cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).
Smart Multifunctional Magnetic Nanoparticle-Based Drug Delivery System
A thermoresponsive drug release system incorporating magnetic nanoparticles, Fe3O4, and the drug model 5-fluorouracil with poly(N-isopropylacrylamide) (PNIPAM) has been synthesized. This system shows potential in targeted drug delivery and cancer therapy (Shen et al., 2016).
PNIPAM-based Smart Hydrogels in Biomedical Applications
Poly(N-isopropylacrylamide) (PNIPAM)-based smart hydrogels exhibit thermo-responsive properties and have applications in smart coating, drug delivery, tissue regeneration, and artificial muscles. These hydrogels are being developed for their unique properties and potential in smart actuators, photonic crystals, smart windows, and novel biomedical applications (Tang et al., 2021).
Thermo-Responsive Drug Delivery System
A novel drug delivery system (DDS) using poly(N-isopropylacrylamide) (PNIPA) hydrogel for 5-fluorouracil (5-FU) demonstrates a positive drug release pattern. This DDS provides controlled drug release at different temperatures, offering a new approach for drug administration (Zhang et al., 2002).
PNIPAM-MAPOSS Hybrid Hydrogels for Drug Release
Poly(N-isopropylacrylamide) (PNIPAM) combined with acrylolsobutyl polyhedral oligomeric silsesquioxane (MAPOSS) forms a hybrid hydrogel with enhanced mechanical performance and swelling behavior. This hydrogel, especially with the drug 5-fluorouracil, shows promise in sustained drug release and potential in biomedical fields (Li et al., 2018).
Eigenschaften
IUPAC Name |
5-propan-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPHQGAEDHOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
